Nonanal, 2-hydroxy-

Description

Nomenclature, Structural Isomerism, and Classification within Hydroxyaldehydes

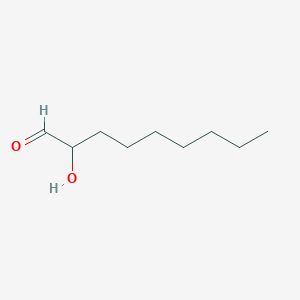

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-hydroxynonanal . This name is derived from the parent alkane, nonane, which has a nine-carbon chain. The suffix "-al" indicates the presence of an aldehyde functional group (-CHO), which is assigned to position 1 of the carbon chain. libretexts.orgpressbooks.pub The prefix "2-hydroxy-" specifies that a hydroxyl group (-OH) is attached to the second carbon atom. pressbooks.pub

Structural Isomerism: Nonanal (B32974), 2-hydroxy- exhibits several forms of isomerism.

Positional Isomers: The hydroxyl group can be located at different positions along the nine-carbon chain, leading to isomers such as 3-hydroxynonanal, 4-hydroxynonanal (B1255056), and 9-hydroxynonanal. nih.gov

Stereoisomerism: The carbon atom at the second position (C2) is bonded to four different groups (a hydrogen atom, a hydroxyl group, a formyl group, and a heptyl group), making it a chiral center. libretexts.orglibretexts.org Consequently, 2-hydroxynonanal can exist as a pair of enantiomers: (R)-2-hydroxynonanal and (S)-2-hydroxynonanal. wikipedia.org This chirality is crucial in biological systems where enzymes often exhibit high stereospecificity.

Classification: 2-Hydroxynonanal is classified as an α-hydroxyaldehyde . This classification denotes that the hydroxyl group is located on the alpha-carbon, the carbon atom immediately adjacent to the carbonyl group of the aldehyde. ncert.nic.inlibretexts.org Such compounds are known to be reactive and can participate in unique chemical transformations, such as the α-ketol rearrangement, where they can isomerize to form more stable ketone structures. nih.govwikipedia.org

Table 1: Chemical Identifiers for Nonanal, 2-hydroxy-

| Identifier | Value |

|---|---|

| IUPAC Name | 2-Hydroxynonanal |

| Molecular Formula | C₉H₁₈O₂ |

| Functional Class | α-Hydroxyaldehyde |

| Chirality | Contains one chiral center (C2) |

Conceptual Significance of 2-Hydroxylated Aliphatic Aldehydes in Metabolic Pathways and Chemical Systems

While research directly on 2-hydroxynonanal is limited, the significance of the broader class of 2-hydroxylated aliphatic aldehydes can be understood from their roles as metabolic intermediates and reactive chemical species.

In metabolic contexts, 2-hydroxylated fatty acids are recognized as vital components of sphingolipids, which are particularly abundant in the myelin sheath of nerve cells and in the epidermis. nih.govwikipedia.org The synthesis of these 2-hydroxy fatty acids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H), which hydroxylates fatty acids at the C-2 position. uniprot.orgmedlineplus.gov The corresponding 2-hydroxyaldehydes are the immediate precursors in the oxidation pathway leading to these acids. nih.govnebraska.edu A deficiency in the FA2H enzyme leads to serious neurological disorders, highlighting the critical role of 2-hydroxylation in maintaining the normal function of the nervous system and skin barrier. nih.govmedlineplus.gov Therefore, 2-hydroxynonanal is conceptually significant as a potential intermediate in the biosynthesis of 2-hydroxynonanoic acid and its subsequent incorporation into complex lipids.

In chemical systems, aldehydes are highly reactive molecules. numberanalytics.com The presence of an α-hydroxy group makes α-hydroxyaldehydes versatile precursors for a variety of functional groups in organic synthesis. researchgate.net These compounds can undergo oxidation, reduction, and condensation reactions. embibe.com For example, they can be used in aldol (B89426) condensation reactions to form carbon-carbon bonds, creating more complex molecules. ncert.nic.innumberanalytics.com The development of biocatalysts, such as engineered transketolase enzymes, has opened new avenues for the stereoselective synthesis of α-hydroxy ketones from α-hydroxyaldehyde precursors, showcasing their value as building blocks in green chemistry. rsc.orgrsc.orgnih.gov

Overview of Research Trajectories for Nonanal, 2-hydroxy- and Related C9 Aldehydes

Current research provides a framework for understanding the potential areas of investigation for 2-hydroxynonanal by examining its structural relatives, particularly nonanal and 4-hydroxy-2-nonenal (HNE).

Nonanal (Aldehyde C9) has been the subject of extensive research. It is recognized as a biomarker for oxidative stress and has been detected in the exhaled breath of patients with certain lung diseases. nih.govresearchgate.net It is also a known component of human body odor. researchgate.netnih.gov Furthermore, nonanal is utilized in the fragrance industry and is studied for its role as a volatile signal molecule in attracting insects. taylorandfrancis.com

4-hydroxy-2-nonenal (HNE) is one of the most studied products of lipid peroxidation. wikipedia.orgresearchgate.net It is generated during oxidative stress and is a highly reactive molecule that readily forms adducts with proteins and DNA. nih.govmdpi.com Due to this reactivity, HNE is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders and cancer, and is considered a key signaling molecule that can modulate cellular processes like apoptosis. nih.govmdpi.com Its metabolism and detoxification pathways are a major focus of research. mdpi.comtochtroplab.org

The research on nonanal and HNE suggests that C9 aldehydes are biologically active molecules with diverse roles. While direct studies on Nonanal, 2-hydroxy- are not as prevalent, its structural similarity to these well-studied compounds points toward potential research directions. Investigations could explore its possible role as a biomarker, its metabolic pathways, and its potential cytotoxic or signaling functions, analogous to HNE. The development of enzymatic methods using transketolase variants for the synthesis of chiral α-hydroxyaldehydes indicates a growing interest in these molecules as synthetic building blocks, a trajectory that includes 2-hydroxynonanal. rsc.orgacs.org Furthermore, α-hydroxyaldehydes have been identified as products of lipid peroxidation, suggesting that 2-hydroxynonanal could be endogenously produced under conditions of oxidative stress, warranting further investigation into its biological origins and effects. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (R)-2-hydroxynonanal |

| (S)-2-hydroxynonanal |

| 2-hydroxy-heptanal |

| 2-hydroxyhexanal |

| 2-hydroxynonanal |

| 2-hydroxynonanoic acid |

| 3,3-dimethylbutanal |

| 3-hydroxynonanal |

| 4-hydroxy-2-nonenal (HNE) |

| 4-hydroxynonanal |

| 9-hydroxynonanal |

| Acetaldehyde |

| Acetone |

| Benzaldehyde |

| Butanone |

| Cinnamaldehyde |

| Decanal |

| Ethanal |

| Formaldehyde |

| Heptanal |

| Hexanal |

| Hydroxyacetone |

| Lactaldehyde |

| Methanal |

| Nonanal |

| Octanal |

| Pentanal |

| Propanal |

| Propanone |

| Salicylaldehyde |

Structure

3D Structure

Properties

CAS No. |

143555-77-5 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-hydroxynonanal |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-9(11)8-10/h8-9,11H,2-7H2,1H3 |

InChI Key |

BVUPQDDXKMCWQH-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C=O)O |

Canonical SMILES |

CCCCCCCC(C=O)O |

Origin of Product |

United States |

Biosynthetic and Biotransformation Pathways of Nonanal, 2 Hydroxy

Metabolic Fates and Enzymatic Degradation of Nonanal (B32974), 2-hydroxy- and Analogues

Conjugation Reactions in Model Biological Systems

Conjugation reactions, also known as Phase II metabolism, are critical detoxification processes where a cell attaches an endogenous molecule to a xenobiotic or metabolite, increasing its water solubility and facilitating excretion researchgate.netuomus.edu.iq. For hydroxyaldehydes like Nonanal, 2-hydroxy-, these reactions can involve various endogenous compounds.

Glucuronidation and Sulfation: These are common Phase II pathways where glucuronic acid or sulfate (B86663) groups are attached to hydroxyl or carboxyl groups, respectively. While specific studies on Nonanal, 2-hydroxy- glucuronidation or sulfation are limited, these pathways are widely recognized for metabolizing hydroxylated compounds in various biological systems, including model systems such as isolated hepatocytes or cell lines researchgate.netuomus.edu.iqresearchgate.net.

Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to electrophilic compounds, including reactive aldehydes. Alpha,beta-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), a related compound, are known substrates for GSTs, forming mercapturic acid derivatives upon further processing mdpi.comresearchgate.netnih.gov. This pathway is a significant detoxification mechanism for reactive carbonyl species. Model systems utilizing isolated enzymes or cellular fractions are employed to characterize these conjugation reactions and identify the resulting adducts researchgate.netresearchgate.netnih.gov.

Microbial and Plant Metabolic Networks Involving Hydroxyaldehydes and C9 Aldehydes

Metabolic networks in both microorganisms and plants play crucial roles in processing aldehydes, including hydroxyaldehydes and C9 aldehydes. These pathways are vital for maintaining cellular homeostasis, responding to stress, and synthesizing various compounds.

Plant Metabolic Networks: In plants, aldehydes are generated from various metabolic processes, including lipid peroxidation and fatty acid breakdown ftb.com.hrmdpi.com. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical for managing aldehyde homeostasis by oxidizing reactive aldehydes to less toxic carboxylic acids mdpi.comfrontiersin.orgnih.govfrontiersin.org. Nonanal, a C9 aldehyde, has been identified as a volatile compound in rice, often associated with fatty acid degradation pathways mdpi.comresearchgate.net. Hydroxy acids, including those with hydroxyl groups at the second carbon position (α-hydroxy acids), are integral to plant primary metabolism, participating in pathways like the glyoxylate (B1226380) cycle and lysine (B10760008) catabolism nih.gov. The presence of a hydroxyl group on Nonanal suggests it could be metabolized via pathways involving hydroxy acid metabolism or by enzymes that act on hydroxylated aldehydes.

Microbial Metabolic Networks: Microorganisms possess diverse enzymatic machinery for metabolizing aldehydes. Bacteria, for instance, utilize aldehyde dehydrogenases (ALDHs) for detoxifying aldehydes, which are reactive molecules that can damage cellular components mdpi.comfrontiersin.org. Specific microorganisms, such as Yarrowia lipolytica, have been shown to metabolize fatty aldehydes through dedicated fatty aldehyde dehydrogenases asm.org. Furthermore, microbial biotransformation of lipids is a known method for producing aroma compounds, including C9 aldehydes ftb.com.hr. The Entner–Doudoroff pathway, found in various bacteria and even some plants, catabolizes glucose, producing intermediates that could potentially feed into aldehyde metabolism wikipedia.org.

Identification of Organisms Exhibiting Enzymes Potentially Involved in 2-Hydroxynonanal Metabolism

The identification of specific organisms and enzymes capable of metabolizing Nonanal, 2-hydroxy- involves understanding the broader roles of aldehyde dehydrogenases and other relevant enzymes in different biological kingdoms.

Plants: Plants possess extensive aldehyde dehydrogenase (ALDH) gene families. For example, Arabidopsis thaliana contains fourteen ALDH protein families, many of which are involved in stress responses and aldehyde homeostasis mdpi.comfrontiersin.orgnih.govfrontiersin.org. Specific ALDHs have been identified that can metabolize various aldehydes, including those derived from lipid peroxidation or secondary metabolism mdpi.comnih.gov. Glycyrrhiza uralensis also exhibits a diverse ALDH gene family responsive to abiotic stress mdpi.com. Organisms with known pathways for fatty acid breakdown or hydroxy acid metabolism are likely candidates for possessing enzymes that can process Nonanal, 2-hydroxy-.

Microorganisms: Bacteria and fungi are known to possess a wide array of enzymes capable of aldehyde metabolism. Bacterial ALDHs are crucial for detoxifying aldehydes, with specific enzymes identified for metabolizing fatty aldehydes and other aliphatic aldehydes mdpi.comfrontiersin.orgasm.org. For instance, Yarrowia lipolytica utilizes specific fatty aldehyde dehydrogenases for the conversion of fatty aldehydes to fatty acids asm.org. Microorganisms are also employed in biotransformation processes, suggesting a broad capability for metabolizing diverse organic compounds, including aldehydes derived from lipids ftb.com.hrmdpi.comresearchgate.net.

Table 1: Examples of Aldehyde Dehydrogenase (ALDH) Families and Their Roles in Plants

| Plant Species | ALDH Families Identified | Key Roles Mentioned | References |

| Arabidopsis thaliana | 14 | Stress tolerance, aldehyde homeostasis, detoxification, development, signaling | mdpi.comfrontiersin.orgnih.govfrontiersin.org |

| Glycyrrhiza uralensis | 26 | Response to abiotic stress (e.g., drought), phytohormone regulation | mdpi.com |

| Oryza sativa (Rice) | 20 | Seed viability, submergence tolerance, male reproductive development, stress responses | mdpi.com |

| Phaseolus vulgaris | 14 (7 unique to plants) | Response to saline-alkali stress, aldehyde transformation, maintaining metabolism | frontiersin.org |

| Groundnut (Arachis) | (Specific gene GDI_E_37) | Involved in abiotic stress responses, aldehyde homeostasis | iosrjournals.org |

Genetic and Proteomic Analysis of Relevant Biosynthetic and Degradative Enzymes

Understanding the genetic and proteomic basis of aldehyde metabolism provides insights into the enzymes responsible for the synthesis and degradation of compounds like Nonanal, 2-hydroxy-.

Genetic Analysis: Genome-wide studies have identified extensive aldehyde dehydrogenase (ALDH) gene families in various plant species, such as Arabidopsis thaliana and Glycyrrhiza uralensis frontiersin.orgnih.govfrontiersin.orgmdpi.com. These studies analyze gene structure, conserved motifs, and expression patterns under different conditions, including abiotic stress mdpi.comiosrjournals.org. The identification of specific ALDH genes responsive to stress highlights their role in metabolic adaptation frontiersin.orgmdpi.comiosrjournals.org. Similarly, genetic studies in bacteria have explored ALDH diversity and their involvement in metabolic pathways mdpi.comfrontiersin.org. The genetic makeup of an organism dictates the presence and regulation of enzymes involved in aldehyde metabolism.

Proteomic Analysis: Proteomic studies offer a direct view of enzyme expression and activity within cellular systems. For example, proteomic analyses of Yarrowia lipolytica have identified specific proteins, including fatty aldehyde dehydrogenases, involved in the metabolism of fatty aldehydes during growth on different carbon sources asm.org. Proteomics also aids in understanding microbial degradation pathways, revealing the proteins engaged in the breakdown of various compounds, including alkanes and aromatic substances mdpi.comresearchgate.net. In plant systems, proteomic approaches, often coupled with transcriptomic data, can elucidate how ALDHs are regulated and expressed in response to environmental cues frontiersin.org.

Table 2: Enzymes Involved in Fatty Aldehyde Metabolism Identified in Yarrowia lipolytica

| Enzyme Class/Type | Specific Protein (YALI ID) | Associated Substrate/Function | Conditions of Expression | References |

| Fatty Aldehyde Dehydrogenase | YALI0A17875p | Converts fatty aldehydes to fatty acids | Unique to growth on n-hexadecane | asm.org |

| Fatty Aldehyde Dehydrogenase | YALI0E15400p | Converts fatty aldehydes to fatty acids | Unique to growth on n-hexadecane | asm.org |

| Fatty Aldehyde Dehydrogenase | YALI0F23793p | Converts fatty aldehydes to fatty acids | Only protein expressed when grown on glucose | asm.org |

| Fatty Acid-CoA Ligase | YALI0D17864p | Converts fatty acids to fatty acyl-CoA for beta-oxidation | Present when grown on glucose or n-hexadecane | asm.org |

Compound List:

Nonanal, 2-hydroxy-

Nonanal

4-hydroxy-2-nonenal (HNE)

Aldehyde Dehydrogenase (ALDH)

Glutathione S-transferases (GSTs)

Advanced Analytical Methodologies for Detection and Quantification of Nonanal, 2 Hydroxy

Chromatographic Techniques for Separation of Isomeric Hydroxynonanals

Chromatography is the cornerstone of separating isomeric hydroxynonanals from each other and from the sample matrix. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte or its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization Strategies (e.g., DNPH)

Direct analysis of polar, thermally labile compounds like hydroxyaldehydes by Gas Chromatography (GC) is often problematic. Therefore, pre-column derivatization is an essential step to enhance volatility, improve thermal stability, and increase detection sensitivity. colostate.edu This process involves chemically modifying the analyte to create a less polar and more volatile derivative suitable for GC analysis.

While 2,4-dinitrophenylhydrazine (DNPH) is a common derivatizing agent for carbonyls, its resulting hydrazone derivatives can be thermally unstable and may not be ideal for GC analysis, often being better suited for High-Performance Liquid Chromatography (HPLC). colostate.edu More effective strategies for GC-MS analysis of hydroxyaldehydes involve a two-step process: oximation followed by silylation. researchgate.net Oximation targets the aldehyde group, while silylation targets the hydroxyl group.

Another robust derivatization agent for aldehydes and ketones prior to GC-MS analysis is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.gov PFBHA reacts with the aldehyde group to form a stable oxime derivative. researchgate.net The hydroxyl group of 2-hydroxynonanal would then typically be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This dual derivatization masks both polar functional groups, yielding a thermally stable and volatile compound that is readily analyzed by GC-MS. colostate.eduphenomenex.com The resulting PFBHA-oxime-TMS-ether derivatives provide excellent chromatographic resolution and produce characteristic mass spectra, facilitating confident identification and quantification. nih.govresearchgate.net

Table 1: Comparison of Pre-column Derivatization Strategies for GC-MS Analysis of Hydroxyaldehydes

| Derivatization Strategy | Target Functional Group(s) | Advantages | Disadvantages |

|---|---|---|---|

| PFBHA + Silylation (e.g., BSTFA) | Aldehyde, Hydroxyl | Creates thermally stable, volatile derivatives; High detector sensitivity (especially ECD/NCI-MS); Good chromatographic separation of isomers. sigmaaldrich.comnih.gov | Two-step reaction; PFBHA can form syn- and anti- oxime isomers, potentially complicating chromatograms. researchgate.net |

| Oximation + Silylation (e.g., Methoxyamine + BSTFA) | Aldehyde, Hydroxyl | Stabilizes aldehyde group and prevents tautomerization; Silylation increases volatility and thermal stability. youtube.com | Two-step process; Requires anhydrous conditions for silylation. colostate.edu |

| DNPH | Aldehyde | Effective for carbonyls; Derivatives have strong UV absorbance (useful for HPLC). | Derivatives can be thermally labile, making them less suitable for GC; Can produce geometric isomers. colostate.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of non-volatile or thermally sensitive compounds, making it a powerful alternative to GC-MS for hydroxyaldehydes. chromatographyonline.com Derivatization is still frequently employed in LC-MS, not to increase volatility, but to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency in the mass spectrometer source.

Reagents such as 2,4-dinitrophenylhydrazine (DNPH) are highly effective for this purpose. The reaction of 2-hydroxynonanal with DNPH yields a 2,4-dinitrophenylhydrazone derivative. This derivative is significantly less polar than the parent compound, leading to better retention and separation on C18 columns. Furthermore, the derivative is readily ionized using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allowing for sensitive detection by the mass spectrometer.

Other derivatization agents that introduce a readily ionizable group or a permanent charge are also used to enhance sensitivity. For instance, reagents like 2-hydrazino-1-methylpyridine (HMP) react with carbonyls to form derivatives with a permanently charged quaternary amine, which significantly improves detection limits in positive-ion ESI-MS.

Table 2: Common Derivatization Reagents for LC-MS Analysis of Aldehydes

| Derivatization Reagent | Abbreviation | Advantages | Ionization Mode |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | Improves reversed-phase retention; Enhances ionization; Strong UV chromophore. | ESI/APCI (+/-) |

| Dansyl Hydrazine | DNSH | Improves retention; Provides fluorescent tag for alternative detection; Enhances ionization. | ESI (+) |

| 2-Hydrazino-1-methylpyridine | HMP | Introduces a permanent positive charge; Dramatically increases sensitivity. | ESI (+) |

| Girard's Reagent T | GRT | Introduces a quaternary ammonium group (permanent positive charge); Improves ionization efficiency. | ESI (+) |

Spectroscopic Approaches for Structural Elucidation of Hydroxyaldehyde Isomers

While chromatographic methods separate isomers, spectroscopic techniques are required to definitively determine their structures, including the precise location of the hydroxyl group and the stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydroxylation Site and Stereochemistry Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. researchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the exact connectivity and spatial arrangement of atoms in a hydroxyaldehyde isomer can be determined.

For Nonanal (B32974), 2-hydroxy-, ¹H NMR spectroscopy would reveal characteristic signals for the aldehydic proton (typically δ 9.5-9.9 ppm), the proton on the carbon bearing the hydroxyl group (the α-proton, CH-OH), and the protons of the alkyl chain. pdx.eduoregonstate.edu The position of the hydroxyl group is unequivocally confirmed using 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), which correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two to three bonds. For example, an HMBC correlation from the aldehydic proton to the carbon at position 2 (C2) would confirm the 2-hydroxy structure.

Determining the stereochemistry at the chiral C2 center can be achieved through advanced NMR techniques, such as the formation of diastereomeric derivatives (e.g., Mosher's esters) or through the analysis of nuclear Overhauser effect (NOE) correlations in conformationally restricted systems.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for Nonanal, 2-hydroxy-

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 (CHO) | ~9.6 (d) | ~204 | H1 → C2, C3 |

| 2 (CHOH) | ~4.2 (m) | ~72 | H2 → C1, C3, C4 |

| 3 (CH₂) | ~1.6 (m) | ~34 | H3 → C1, C2, C4, C5 |

| 4-8 (CH₂) | ~1.3-1.4 (m) | ~22-32 | - |

| 9 (CH₃) | ~0.9 (t) | ~14 | H9 → C7, C8 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. d=doublet, t=triplet, m=multiplet.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. chromatographyonline.com For Nonanal, 2-hydroxy-, the IR spectrum would show distinct absorption bands confirming its structure.

A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C=O stretching vibration of the aldehyde typically gives rise to a very strong, sharp peak around 1725 cm⁻¹. Additionally, the C-H stretching vibration of the aldehyde group appears as a distinctive pair of bands, often near 2820 cm⁻¹ and 2720 cm⁻¹, which helps to distinguish aldehydes from other carbonyl-containing compounds like ketones. The numerous C-H bonds of the alkyl chain would produce strong stretching bands in the 3000-2850 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and can provide complementary information, especially regarding the carbon-carbon backbone of the molecule.

Table 4: Characteristic Vibrational Frequencies for Nonanal, 2-hydroxy-

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3600-3200 (broad) | Weak |

| Aldehyde (-CHO) | C=O stretch | ~1725 (strong, sharp) | ~1725 (medium) |

| Aldehyde (-CHO) | C-H stretch | ~2820, ~2720 (medium) | ~2820, ~2720 (medium) |

| Alkyl (CH₃, CH₂) | C-H stretch | 3000-2850 (strong) | 3000-2850 (strong) |

| Carbonyl/Hydroxyl | C-O stretch | 1200-1000 (medium) | Weak |

Advanced hyphenated techniques for complex matrix analysis (e.g., GCxGC-MS, LC-IMS)

For the analysis of trace levels of 2-hydroxynonanal in highly complex matrices such as biological fluids, food products, or environmental samples, one-dimensional chromatography may not provide sufficient resolving power. In these cases, multidimensional separation techniques are employed.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) offers a significant increase in separation power (peak capacity) compared to conventional GC-MS. chemistry-matters.com In GCxGC, effluent from a primary GC column is continuously trapped, concentrated, and then rapidly injected onto a second, shorter column with a different stationary phase. gcms.cz This results in a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). This enhanced resolution is critical for separating isomeric hydroxynonanals from each other and from interfering matrix components, leading to more accurate identification and quantification. gcms.czuliege.bedigitaloceanspaces.com

Liquid Chromatography-Ion Mobility Spectrometry (LC-IMS-MS) introduces another dimension of separation into the analysis. nih.gov After chromatographic separation by LC, ions are introduced into an ion mobility cell where they are separated based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. frontiersin.org This gas-phase separation is extremely fast and occurs on a millisecond timescale, making it compatible with LC elution times. nih.gov The ability of IMS to separate ions by their collision cross-section (CCS)—a parameter related to their shape—is particularly powerful for distinguishing between isomers that may be difficult to resolve by chromatography alone. chromatographyonline.comresearchgate.net The combination of retention time, ion mobility drift time, and mass-to-charge ratio provides unparalleled specificity for analyte identification in complex samples.

Synthetic Chemical Strategies for Nonanal, 2 Hydroxy and Its Derivatives

Chemoenzymatic Synthesis of Stereospecific 2-Hydroxynonanals

Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymes to achieve transformations that are often difficult to accomplish with traditional chemical methods, particularly in terms of stereocontrol.

Enzyme-Catalyzed Additions to Aldehyde Precursors

Enzymes, such as hydroxynitrile lyases (HNLs), are capable of catalyzing the stereoselective addition of cyanide to aldehydes, forming cyanohydrins, which can then be further transformed. While HNLs primarily catalyze the cleavage of cyanohydrins, their reverse reaction—the addition of HCN to aldehydes—is a key method for synthesizing chiral cyanohydrins uniprot.orggenome.jpqmul.ac.ukebi.ac.uk. These cyanohydrins are precursors that can be converted into 2-hydroxynonanals. For instance, hydroxynitrile lyases from Manihot esculenta and Hevea brasiliensis are known to accept a broad range of aliphatic and aromatic carbonyl compounds, catalyzing the formation of (S)-hydroxynitriles genome.jpebi.ac.uk. Although direct enzymatic hydroxylation of nonanal (B32974) at the alpha-position is not extensively documented in the provided search results, enzymes involved in lipid oxidation, like lipoxygenases, can abstract hydrogen from allylic methylene (B1212753) positions, initiating oxidation processes cirad.frmdpi.com. Furthermore, research into other enzymatic hydroxylations, such as those involving cytochrome P450 enzymes, highlights the potential for highly specific C-H oxidation reactions within biological systems nara-wu.ac.jp.

Asymmetric Synthesis Approaches for Chiral Purity

Achieving high chiral purity in 2-hydroxynonanal is crucial for many applications where stereochemistry dictates biological activity or material properties. Asymmetric synthesis strategies aim to produce a single enantiomer or a highly enriched mixture. While specific asymmetric synthesis routes for 2-hydroxynonanal are not detailed in the provided snippets, general principles apply. Organocatalysis, for example, offers powerful methods for asymmetric alpha-hydroxylation of aldehydes nih.gov. These methods often involve the generation of chiral enolates or enol ethers, which then react with electrophilic oxygen sources. Biocatalysis, as discussed above, is inherently stereoselective. For example, the use of specific enzymes can lead to the formation of enantiomerically enriched products, such as the (S)-cyanohydrins synthesized using hydroxynitrile lyases genome.jpebi.ac.uk. The development of engineered enzymes or the screening of microbial libraries can identify biocatalysts with tailored specificity for the alpha-hydroxylation of nonanal or its precursors.

Organic Synthesis Routes for C-C Bond Formation and Selective Hydroxylation

Traditional organic synthesis provides a versatile toolkit for constructing complex molecules, including 2-hydroxynonanal, through various carbon-carbon bond-forming reactions and selective functionalization strategies.

Aldol (B89426) Condensation and Related Methodologies for Hydroxyl Group Introduction

Aldol condensation reactions are fundamental for C-C bond formation and can be adapted to introduce hydroxyl groups alpha to a carbonyl. For the synthesis of 2-hydroxynonanal, an aldol-type reaction could involve the condensation of a two-carbon unit (e.g., a protected glycolaldehyde (B1209225) equivalent) with heptanal, or vice versa, followed by appropriate functional group manipulation. Alternatively, enolate chemistry can be employed. The alpha-hydroxylation of aldehydes via their enolates or enol ethers is a well-established strategy. This typically involves deprotonating the alpha-carbon to form an enolate, which is then reacted with an electrophilic oxygen source, such as molecular oxygen, peroxides, or specific oxygen transfer reagents. Related methodologies like the Reformatsky reaction, which involves the reaction of an alpha-haloester with a carbonyl compound, could also be conceptually adapted, though typically it leads to beta-hydroxy esters.

Oxidation Reactions for Site-Specific 2-Hydroxylation

Site-specific hydroxylation at the alpha-carbon of nonanal requires careful control to avoid over-oxidation or reaction at other positions. Several oxidative methods can be considered:

Direct Alpha-Oxidation: This can be achieved by first forming an enolate or silyl (B83357) enol ether of nonanal, followed by reaction with an electrophilic oxygen source. Reagents such as MoOPH (molybdenum peroxide complex with pyridine) or Davis' oxaziridines are commonly used for such transformations nih.gov.

Oxidation of Alpha-Functionalized Precursors: Nonanal could be first functionalized at the alpha-position (e.g., bromination) and then the alpha-bromo nonanal could be hydrolyzed to introduce the hydroxyl group.

Oxidation of Alkenes: If a precursor like 2-nonenal (B146743) were available, it might be possible to perform a selective oxidation across the double bond, though this would require specific reagents to yield the desired alpha-hydroxy aldehyde.

The search results also mention that lipid oxidation can involve the abstraction of hydrogen from allylic positions cirad.frmdpi.com. While nonanal itself does not have allylic hydrogens, related unsaturated aldehydes can undergo such reactions. The alpha-oxidation pathway of fatty acids, which involves the hydroxylation of the alpha-carbon, is a relevant biological process, though typically applied to fatty acyl-CoA molecules nepjol.info.

Environmental Occurrence and Fate of Nonanal, 2 Hydroxy

Atmospheric Chemistry of Hydroxyaldehydes and Aliphatic Aldehydes

The atmospheric fate of 2-hydroxynonanal is largely controlled by its interactions with key atmospheric oxidants and its potential to contribute to the formation of secondary organic aerosols. While specific data for 2-hydroxynonanal is limited, the atmospheric behavior of similar long-chain aliphatic and hydroxyaldehydes provides a strong basis for understanding its likely transformations.

The primary removal pathway for aldehydes in the troposphere is through reaction with the hydroxyl radical (•OH), a highly reactive species often referred to as the "detergent of the atmosphere" sciencenews.org. The reaction of •OH with an aldehyde can proceed via two main pathways: abstraction of the aldehydic hydrogen atom or abstraction of a hydrogen atom from the alkyl chain.

For nonanal (B32974), a structurally similar aldehyde, the reaction rate constant with •OH has been determined to be approximately 3.6 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.gov. It is expected that 2-hydroxynonanal would have a similar or slightly higher reaction rate due to the presence of the hydroxyl group, which can influence the electron density of the molecule. The abstraction of the aldehydic hydrogen is a significant pathway for nonanal, accounting for about 50% of the reaction with •OH under high NOx conditions nih.gov. This reaction leads to the formation of a C9 acyl radical. The remaining reaction proceeds through hydrogen abstraction from the carbon backbone.

The general reactions can be summarized as follows:

Aldehydic H-abstraction: R-CHO + •OH → R-CO• + H₂O

Alkyl chain H-abstraction: R-CHO + •OH → •R'-CHO + H₂O

The resulting acyl and alkyl radicals will then react rapidly with molecular oxygen (O₂) to form peroxy radicals (RO₂•). These peroxy radicals play a central role in atmospheric chemistry, including the formation of ozone and secondary organic aerosols researchgate.net.

Ozone (O₃) is another important atmospheric oxidant, particularly for unsaturated organic compounds masterorganicchemistry.com. As 2-hydroxynonanal is a saturated aldehyde, its reaction with ozone is expected to be significantly slower than its reaction with the hydroxyl radical and therefore not a major atmospheric sink. However, ozone can react with other pollutants to generate hydroxyl radicals, indirectly influencing the fate of 2-hydroxynonanal nih.gov.

Table 1: Atmospheric Reactions of Aldehydes with Oxidants

| Reactant | Oxidant | Primary Reaction Pathway | Significance |

| Aliphatic Aldehydes (e.g., Nonanal) | Hydroxyl Radical (•OH) | Hydrogen abstraction (aldehydic and alkyl) | Primary daytime removal process nih.gov. |

| Aliphatic Aldehydes | Ozone (O₃) | Slow reaction with saturated aldehydes | Minor removal pathway masterorganicchemistry.com. |

| Peroxy Radicals (from aldehyde oxidation) | Nitric Oxide (NO) | Forms alkoxy radicals and NO₂ | Important in ozone formation cycles. |

| Peroxy Radicals | Hydroperoxy Radical (HO₂) | Forms hydroperoxides | A termination step in radical cycles. |

| Peroxy Radicals | Other Peroxy Radicals (RO₂) | Forms stable products, alcohols, or ketones | Can lead to oligomerization and SOA formation nih.gov. |

Secondary organic aerosols are fine particulate matter formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) copernicus.org. Aldehydes are recognized as important precursors to SOA copernicus.orgnih.govresearchgate.net. The oxidation of long-chain aldehydes like nonanal can lead to the formation of low-volatility products that can partition into the aerosol phase copernicus.orgresearchgate.net.

The oxidation of 2-hydroxynonanal by •OH will produce functionalized peroxy radicals. In the presence of nitrogen oxides (NOx), these peroxy radicals can react with NO to form alkoxy radicals (RO•) or with NO₂ to form peroxy nitrates. The alkoxy radicals can then undergo further reactions, such as isomerization or decomposition, leading to the formation of a variety of oxygenated products including dicarbonyls, hydroxycarbonyls, and carboxylic acids.

These highly oxygenated molecules (HOMs) can have significantly lower vapor pressures than the parent aldehyde, facilitating their condensation onto existing aerosol particles or the formation of new particles copernicus.orgresearchgate.net. The presence of the initial hydroxyl group in 2-hydroxynonanal likely increases its potential to form low-volatility products and thus contribute to SOA formation. Heterogeneous reactions, occurring on the surface of existing aerosols, can also play a role in the formation of SOA from aldehydes nih.gov.

Degradation in Aqueous and Terrestrial Environments

The fate of 2-hydroxynonanal in water and soil is determined by photodegradation and biodegradation processes.

In the aqueous phase, direct photodegradation of aldehydes can occur through the absorption of solar radiation. Aliphatic aldehydes absorb light in the actinic region (290-400 nm), which can lead to their excitation and subsequent chemical reactions nih.gov. The primary photochemical processes for aldehydes are Norrish Type I and Type II reactions.

Norrish Type I: This involves the cleavage of the C-C bond adjacent to the carbonyl group, forming an alkyl radical and a formyl radical (HCO•).

Norrish Type II: This process occurs in aldehydes with a γ-hydrogen and involves intramolecular hydrogen abstraction, leading to the formation of a smaller aldehyde and an alkene.

For 2-hydroxynonanal, the presence of the hydroxyl group may influence the photochemistry, potentially leading to other reaction pathways. Indirect photodegradation, mediated by photochemically produced reactive species such as hydroxyl radicals, is also a significant degradation pathway in sunlit surface waters nist.gov.

Microorganisms in soil and water play a crucial role in the degradation of organic compounds. Aliphatic aldehydes are generally considered to be biodegradable. Microorganisms can utilize aldehydes as a carbon and energy source through various metabolic pathways microbiolj.org.ua. The initial step in the biodegradation of 2-hydroxynonanal would likely involve the oxidation of the aldehyde group to a carboxylic acid by aldehyde dehydrogenases, forming 2-hydroxynonanoic acid.

Presence in Environmental Matrices and Natural Product Sources

The occurrence of 2-hydroxynonanal in the environment can be attributed to both direct emissions and secondary formation from the oxidation of other compounds.

Long-chain aliphatic aldehydes have been identified in various environmental matrices. For instance, a homologous series of aliphatic aldehydes (C7 to C17) has been found in fluid inclusions within Archean quartz crystals, suggesting an abiotic terrestrial source in hydrothermal environments mdpi.com. While 2-hydroxynonanal was not specifically identified, the presence of other long-chain aldehydes indicates the potential for its formation in similar environments.

A significant natural source of hydroxyaldehydes is the peroxidation of unsaturated fatty acids nih.govmdpi.commdpi.com. For example, 2,3-epoxy-4-hydroxynonanal is a known product of lipid peroxidation nih.govresearchgate.net. It is plausible that 2-hydroxynonanal could be formed through related lipid peroxidation pathways or as a metabolic byproduct in various organisms. Aldehydes are also emitted from natural sources like vegetation mdpi.com.

Anthropogenic sources of aldehydes include industrial processes, vehicle exhaust, and biomass burning researchgate.netnih.gov. While nonanal is a known component of these emissions, the presence of 2-hydroxynonanal is less well-documented but could be present as a minor component or formed from the atmospheric oxidation of other emitted VOCs.

Table 2: Potential Sources of 2-Hydroxynonanal in the Environment

| Source Category | Specific Source | Formation/Emission Process |

| Natural (Biogenic) | Lipid Peroxidation | Oxidative degradation of polyunsaturated fatty acids nih.govmdpi.com. |

| Vegetation | Direct emission of volatile organic compounds mdpi.com. | |

| Microbial Processes | Metabolic byproduct of microorganisms. | |

| Natural (Abiogenic) | Hydrothermal Vents | Abiotic synthesis from simpler molecules mdpi.com. |

| Anthropogenic | Industrial Emissions | Byproduct of manufacturing processes. |

| Combustion Processes | Incomplete combustion of fossil fuels and biomass researchgate.netnih.gov. | |

| Secondary Formation | Atmospheric Oxidation | Oxidation of other volatile organic compounds in the atmosphere. |

Future Research Directions and Translational Perspectives for Nonanal, 2 Hydroxy

Elucidation of Dedicated Biosynthetic and Degradative Pathways for 2-Hydroxynonanal

A fundamental gap in our knowledge is the precise origin and metabolic fate of 2-hydroxynonanal in biological systems. While general pathways for aldehyde metabolism are known, those dedicated to α-hydroxy aldehydes are not well-defined.

Biosynthetic Pathways: The formation of 2-hydroxynonanal could occur through several potential routes. One plausible mechanism is the peroxidation of lipids, which is known to generate a variety of reactive aldehydes, including medium-chain 2-hydroxy-alkenals nih.gov. Another significant pathway may involve the direct hydroxylation of fatty acids by enzymes like fatty acid 2-hydroxylase (FA2H), followed by subsequent metabolic steps to form the aldehyde nih.gov. Fatty aldehydes are known to be generated through the catabolism of various lipids, including fatty alcohols and sphingolipids nih.gov. Future research must aim to identify the specific enzymes and precursors involved, determining whether its synthesis is a byproduct of broad-specificity enzymes or a targeted process catalyzed by a dedicated synthase.

Degradative Pathways: The detoxification and degradation of 2-hydroxynonanal are critical for cellular homeostasis. It is hypothesized that, like other fatty aldehydes, its primary route of catabolism is oxidation to the corresponding carboxylic acid, 2-hydroxynonanoic acid. This reaction is likely catalyzed by a member of the aldehyde dehydrogenase (ALDH) superfamily nih.govuva.nl. While specific dehydrogenases for aromatic hydroxyaldehydes have been identified, the specific enzyme responsible for oxidizing aliphatic α-hydroxy aldehydes like 2-hydroxynonanal remains to be discovered wikipedia.orgwikipedia.org. Identifying and characterizing this putative "2-hydroxyaldehyde dehydrogenase" is a key objective. This would involve screening cellular extracts for activity, followed by protein purification, gene identification, and characterization of the recombinant enzyme's substrate specificity and kinetics. Understanding these pathways is the first step toward controlling the compound's production and leveraging its metabolic intermediates.

| Metabolic Process | Potential Key Enzyme Class | Precursor/Substrate | Product |

| Biosynthesis | Fatty Acid 2-Hydroxylase (FA2H) / P450 Monooxygenase | Nonanoic acid / Nonane | 2-Hydroxynonanoic acid / 2-Nonanol |

| Alcohol Dehydrogenase (ADH) | 2-Nonanol | Nonanal (B32974), 2-hydroxy- | |

| Lipid Peroxidation Enzymes | Polyunsaturated Fatty Acids | Nonanal, 2-hydroxy- | |

| Degradation | Aldehyde Dehydrogenase (ALDH) | Nonanal, 2-hydroxy- | 2-Hydroxynonanoic acid |

| Alcohol Dehydrogenase (ADH) / Reductase | Nonanal, 2-hydroxy- | Nonane-1,2-diol |

Discovery and Engineering of Novel Enzymes for Selective Hydroxylation and Aldehyde Transformations

The development of biocatalysts for the specific synthesis and modification of 2-hydroxynonanal holds significant promise for industrial applications. Research should target two main classes of enzymes: those that create the 2-hydroxy group and those that transform the aldehyde functionality.

Enzymes for Selective Hydroxylation: Cytochrome P450 monooxygenases (P450s) are powerful biocatalysts capable of hydroxylating non-activated hydrocarbons with high regio- and stereospecificity researchgate.net. Soluble bacterial P450s, such as CYP153A6 from Mycobacterium sp., have been shown to hydroxylate medium-chain alkanes (C6-C11), including octane, with a high preference for the terminal position nih.govnih.gov. Furthermore, other P450s, like P450 BM-3, have been successfully engineered through directed evolution to hydroxylate alkanes at sub-terminal positions, such as the C2 position, to produce secondary alcohols acs.org. This presents a clear research path: discovering novel P450s from nature or engineering existing ones to selectively hydroxylate nonane at the C2 position to produce 2-nonanol, a direct precursor to 2-hydroxynonanal.

Enzymes for Aldehyde Transformations: Once synthesized, the 2-hydroxynonanal molecule can be a versatile precursor for various high-value chemicals. Thiamine diphosphate (ThDP)-dependent carboligases are prominent biocatalysts for forming carbon-carbon bonds to produce valuable α-hydroxy carbonyl compounds researchgate.netresearchgate.net. Other enzymes, such as butanediol dehydrogenases, can reduce hydroxyaldehydes, while aldehyde dehydrogenases can perform selective oxidation to the corresponding carboxylic acid uva.nlnih.gov. Future work should focus on screening for and engineering these types of enzymes to accept 2-hydroxynonanal as a substrate, enabling the biocatalytic production of diols, keto-acids, and other functionalized derivatives.

| Enzyme Class | Potential Transformation | Substrate | Potential Product |

| Cytochrome P450 Monooxygenase | C2-Hydroxylation | Nonane / Nonanal | 2-Nonanol / Nonanal, 2-hydroxy- |

| Alcohol Dehydrogenase (ADH) | Oxidation / Reduction | 2-Nonanol / Nonanal, 2-hydroxy- | Nonanal, 2-hydroxy- / Nonane-1,2-diol |

| Aldehyde Dehydrogenase (ALDH) | Oxidation | Nonanal, 2-hydroxy- | 2-Hydroxynonanoic acid |

| ThDP-dependent Carboligase | C-C bond formation | Nonanal, 2-hydroxy- | Chiral α-hydroxy ketones |

Development of Advanced Sensors and Bioreporters for Targeted Detection of 2-Hydroxynonanal

The ability to detect and quantify 2-hydroxynonanal in real-time is essential for studying its biological roles and for process monitoring in biotechnological applications. Current sensor technologies for general aldehydes offer a strong foundation for developing tools specific to 2-hydroxynonanal.

Advanced Chemical Sensors: Several platforms could be adapted for this purpose. Electrochemical sensors, which measure changes in current or potential upon the oxidation or reduction of the target analyte, offer high sensitivity and potential for miniaturization mdpi.comsigmaaldrich.comdart-sensors.com. Fluorescent chemosensors, which exhibit a "turn-on" fluorescence upon reacting with aliphatic aldehydes, have been developed to detect aldehydes with chain lengths from C1 to C10 in living cells researchgate.netemorychem.sciencenih.gov. Colorimetric sensor arrays, or "optoelectronic noses," produce a unique colorimetric fingerprint for different volatile aldehydes and ketones, allowing for their discrimination illinois.edu. Future research should focus on optimizing the recognition elements of these sensors—be it catalytic electrode materials, fluorescent probes, or reactive dyes—to achieve high selectivity for 2-hydroxynonanal over other structurally similar aldehydes.

Whole-Cell Bioreporters: An alternative approach is the development of whole-cell bioreporters. These are engineered microorganisms that produce a measurable signal, such as green fluorescent protein (GFP), in the presence of a target molecule nih.gov. Such systems typically rely on a specific transcription factor that binds the analyte and activates the expression of a reporter gene frontiersin.orgoup.com. A primary goal for future research is the discovery of a bacterial transcription factor that specifically recognizes and binds 2-hydroxynonanal. Once identified, the corresponding gene and its target promoter can be used to construct highly specific E. coli or yeast-based bioreporters for high-throughput screening and environmental monitoring.

| Sensor Type | Detection Principle | Key Feature | Future Direction |

| Electrochemical Sensor | Electrocatalytic oxidation of the aldehyde group. | High sensitivity, real-time analysis. | Development of selective electrode materials. |

| Fluorescent Chemosensor | Chemical reaction with aldehyde causes a "turn-on" fluorescence signal. | Live-cell imaging capability. | Synthesis of probes with high specificity for the α-hydroxy group. |

| Colorimetric Array | Pattern of color changes across an array of reactive dyes. | Discrimination between different volatile aldehydes. | Optimization of dye formulations for a unique 2-hydroxynonanal fingerprint. |

| Whole-Cell Bioreporter | Analyte-inducible transcription factor activates a reporter gene (e.g., GFP). | High specificity, low cost. | Discovery and characterization of a 2-hydroxynonanal-specific transcription factor. |

Exploration of Bioactive Derivatives and Their Mechanisms in Controlled Biological Systems (e.g., plant pathogen interactions, microbial consortia)

The structural features of 2-hydroxynonanal—an aliphatic chain combined with reactive hydroxyl and aldehyde groups—suggest it could be a precursor to a range of bioactive molecules. A significant future direction is to synthesize derivatives of 2-hydroxynonanal and screen them for activity in controlled biological systems.

Plant-Pathogen Interactions: Plants release a complex blend of volatile organic compounds (VOCs), including aldehydes, in response to biotic and abiotic stress apsnet.orgarxiv.org. These VOCs can act as signaling molecules in plant defense. Future studies should investigate whether 2-hydroxynonanal or its derivatives (e.g., the corresponding alcohol or acid) are produced by plants during pathogen attack and whether exogenous application can induce defense responses or, conversely, alter susceptibility.

Modulation of Microbial Consortia: Many bacterial communities use a communication system known as quorum sensing (QS) to coordinate group behaviors like biofilm formation and virulence factor expression mdpi.com. This communication relies on small signaling molecules. Notably, various aldehyde derivatives, such as cinnamaldehyde, have been shown to interfere with QS systems, acting as quorum quenching agents and inhibiting biofilm formation researchgate.netfrontiersin.orgresearchgate.net. This opens a compelling avenue of research to explore whether derivatives of 2-hydroxynonanal can modulate QS pathways. Synthesizing a library of 2-hydroxynonanal derivatives (e.g., esters, imines, and acids) and screening them in QS reporter strains could lead to the discovery of novel antivirulence agents that disrupt bacterial communication without exerting direct selective pressure for resistance.

Q & A

Q. What are the established synthesis methods for 2-hydroxy nonanal, and how can purity be optimized?

Methodological Answer: 2-Hydroxy nonanal is typically synthesized via oxidation of unsaturated alcohols or through aldol condensation. Key steps include controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like pyridinium chlorochromate (PCC). Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients. Purity verification requires GC-MS or HPLC, referencing retention indices from databases like NIST Chemistry WebBook .

Q. What analytical techniques are most reliable for detecting and quantifying 2-hydroxy nonanal in complex matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using BSTFA for silylation) improves volatility and detection. Liquid chromatography-tandem MS (LC-MS/MS) is preferred for polar matrices. Calibration curves should be validated against certified standards, and interference from structurally similar aldehydes (e.g., 4-hydroxy hexenal) must be addressed via selective ion monitoring .

Q. How can the structural characteristics of 2-hydroxy nonanal be confirmed experimentally?

Methodological Answer: Combine spectroscopic methods:

- NMR : NMR reveals aldehyde proton (δ 9.5–10.0 ppm) and hydroxyl group (δ 1.5–2.5 ppm, broad).

- IR : Stretching vibrations for carbonyl (1720–1700 cm) and hydroxyl (3600–3200 cm).

- HRMS : Exact mass (e.g., [M+H] at m/z 173.1542) confirms molecular formula. Cross-reference with NIST/ECHA databases for validation .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of 2-hydroxy nonanal?

Methodological Answer: Discrepancies in properties like logP or boiling point may arise from isomerization or measurement protocols. Conduct systematic replication under controlled conditions (e.g., inert atmosphere to prevent oxidation). Compare results with peer-reviewed studies from authoritative sources (e.g., Analytical and Bioanalytical Chemistry) and use quantum chemical calculations (DFT) to predict properties .

Q. What experimental design considerations are critical for studying 2-hydroxy nonanal’s reactivity in biological systems?

Methodological Answer:

- Stability : Use freshly prepared solutions in degassed solvents (e.g., PBS pH 7.4) to minimize aldehyde oxidation.

- Model Systems : Employ cell cultures (e.g., HepG2 for hepatotoxicity) with LC-MS/MS to track adduct formation.

- Controls : Include scavengers (e.g., glutathione) to assess specificity. Reference safety protocols from ECHA for handling reactive aldehydes .

Q. How can 2-hydroxy nonanal’s role in lipid peroxidation pathways be investigated methodologically?

Methodological Answer:

- In Vitro Models : Induce lipid peroxidation in liposomes using Fe/ascorbate, then quantify 2-hydroxy nonanal via LC-MS with deuterated internal standards (e.g., 4-hydroxy nonenal-d3 ).

- In Vivo Correlation : Use knockout animal models (e.g., GPx4-deficient mice) to study accumulation patterns. Statistical analysis should account for batch effects using mixed-effects models .

Q. What strategies resolve challenges in synthesizing isotopically labeled 2-hydroxy nonanal for tracer studies?

Methodological Answer: Deuterated analogs (e.g., [D]-2-hydroxy nonanal) can be synthesized via acid-catalyzed exchange in DO, followed by purification via preparative HPLC. Validate isotopic purity using -NMR and ensure >98% enrichment via mass spectrometry. Collaborate with facilities specializing in stable isotope synthesis .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when studying 2-hydroxy nonanal’s biochemical interactions?

Methodological Answer:

- Documentation : Detailed SOPs for synthesis, storage (−80°C under argon), and analysis.

- Data Sharing : Deposit raw spectra/chromatograms in repositories like Zenodo.

- Replication Studies : Partner with independent labs to validate key findings, addressing variables like humidity during sample preparation .

Q. What ethical frameworks apply to computational modeling of 2-hydroxy nonanal’s toxicity?

Methodological Answer: Use in silico predictions (e.g., OECD QSAR Toolbox) to prioritize in vitro testing, reducing animal use. Disclose limitations of models (e.g., applicability domain for aldehydes) in publications. Adhere to FAIR principles for data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.